N'-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide
Description
The exact mass of the compound this compound is 244.09602564 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-benzoyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-7-10(14-13-8)12(18)16-15-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSIMOWNOHYCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide is primarily targeted towards DNA gyrase , a type II topoisomerase. DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA.
Mode of Action
The compound interacts with DNA gyrase, inhibiting its activity. .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription processes, as the enzyme’s primary function is to introduce negative supercoils into the DNA. This disruption can lead to the cessation of these processes, thereby inhibiting the growth and proliferation of bacteria.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription. This makes N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide a potential candidate for the development of new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
